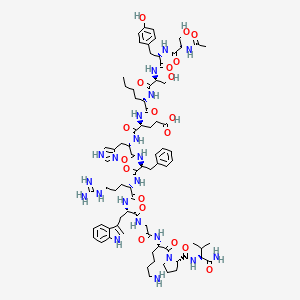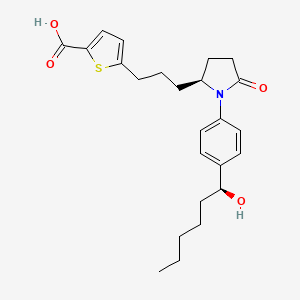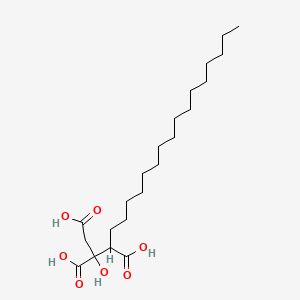![molecular formula C22H29NO4 B1666709 (E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine CAS No. 337359-08-7](/img/structure/B1666709.png)
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AH-9700 is a compound known for its high affinity for sigma receptors and its significant inhibitory effect on the micturition reflex. It is primarily used in the treatment of urge incontinence and pollakiuria. The compound has shown promising results in experimental animals with normal bladder functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AH-9700 involves several steps:
Mannich Reaction: 6,7-dimethyltetralone reacts with dimethylamine and formaldehyde to produce amino ketone.
Quaternization: The amino ketone is quaternized with methyl iodide in acetone to form an ammonium salt.
Nitrile Formation: The ammonium salt is displaced by potassium cyanide to yield a nitrile.
Hydrolysis: Acidic hydrolysis of the nitrile produces a carboxylic acid.
Amide Formation: The carboxylic acid is coupled with pyrrolidine using BOP reagent to form an amide.
Reduction: The ketone and amide functions are reduced using vitride in toluene to produce an amino alcohol.
Dehydration: The amino alcohol is dehydrated with ethanolic hydrochloric acid to yield AH-9700.
Industrial Production Methods
Industrial production methods for AH-9700 are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
AH-9700 undergoes several types of chemical reactions, including:
Oxidation: AH-9700 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: AH-9700 can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of AH-9700.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
AH-9700 has a wide range of scientific research applications:
Chemistry: Used as a ligand in radioligand binding studies to investigate sigma receptors.
Biology: Studied for its effects on the micturition reflex and bladder capacity in experimental animals.
Medicine: Potential therapeutic agent for treating urge incontinence and pollakiuria.
Industry: Used in the development of new pharmaceuticals targeting sigma receptors
Mechanism of Action
AH-9700 exerts its effects primarily through its high affinity for sigma receptors and moderate affinity for muscarinic receptors. It inhibits carbachol-induced contractions in isolated bladder strips and dose-dependently inhibits rhythmic isovolumetric reflex bladder contractions in anesthetized rats. The compound’s mechanism involves modulation of the muscarinic acetylcholine receptor M1 and sigma opioid receptor pathways .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another compound used to treat urinary incontinence but works through different mechanisms.
(+)-Pentazocine: A sigma receptor ligand with similar effects on micturition.
1,3-Di-o-tolylguanidine (DTG): Another sigma receptor ligand with comparable effects.
Uniqueness
AH-9700 is unique in its dual affinity for sigma and muscarinic receptors, which allows it to modulate bladder function in a manner different from other compounds like oxybutynin. This dual affinity makes it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
337359-08-7 |
|---|---|
Molecular Formula |
C22H29NO4 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C18H25N.C4H4O4/c1-14-11-17-6-5-16(13-18(17)12-15(14)2)7-10-19-8-3-4-9-19;5-3(6)1-2-4(7)8/h11-13H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
AYOYFVLAAQPHJT-WLHGVMLRSA-N |
SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl) pyrrolidine fumarate AH-9700 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)





![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)

![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)

